molecular formula C23H22N2O5S2 B3617586 N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

Cat. No. B3617586
M. Wt: 470.6 g/mol
InChI Key: FYLBUTFDEVYVGK-UHFFFAOYSA-N
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Description

The compound contains a 1,3-benzodioxol-5-yl moiety, which is a benzene ring fused to a dioxole, a five-membered unsaturated ring of two oxygen atoms and three carbon atoms . It also contains a 4-methylphenyl (or p-tolyl) group, a phenyl group with a methyl substituent at the para position, and a [4-(methylthio)phenyl]sulfonyl group, which consists of a phenyl ring with a methylthio substituent and a sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a benzodioxole ring, a p-tolyl group, and a [4-(methylthio)phenyl]sulfonyl group attached to a glycinamide moiety .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the benzodioxole ring might undergo electrophilic aromatic substitution, while the sulfonyl group could potentially be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the benzodioxole, p-tolyl, and [4-(methylthio)phenyl]sulfonyl groups .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and exploring its potential biological activities .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c1-16-3-6-18(7-4-16)25(32(27,28)20-10-8-19(31-2)9-11-20)14-23(26)24-17-5-12-21-22(13-17)30-15-29-21/h3-13H,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLBUTFDEVYVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Reactant of Route 3
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide

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